5,6-Dimethoxypicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

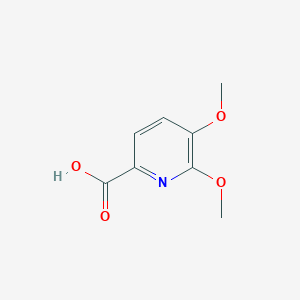

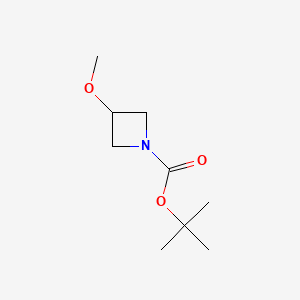

5,6-Dimethoxypicolinic acid is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Polymerization and Structural Properties

5,6-Dimethoxyindole-2-carboxylic acid, related to 5,6-dimethoxypicolinic acid, has been used in the electrochemical polymerization to form poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA). This polymer is similar to melanin and displays unique electrochromic properties, changing color under different voltage conditions. It also exhibits a degree of crystallinity not seen in natural melanins, as observed through X-ray diffraction patterns and scanning electron micrographs (Povlich et al., 2010).

Potential Antitumour Activity

Research on 5,6-dimethylxanthenone-4-acetic acid, a compound structurally similar to this compound, indicates its use as an antivascular anticancer drug. In studies, it has shown effects like tumour necrosis factor induction and tumour blood flow inhibition, suggesting its potential in cancer therapy (Zhao et al., 2002).

Enhancement of Radiation Response in Tumors

5,6-Dimethylxanthenone-4-acetic acid has also been studied for its role in enhancing the response of tumors to radiation therapy. This suggests its potential use as a radiation modifier, particularly in treating poorly-perfused regions in tumors (Wilson et al., 1998).

Induction of Tumor Necrosis Factor-alpha

Another related compound, 5,6-dimethylxanthenone-4-acetic acid, has been found to induce greater expression of tumor necrosis factor-alpha mRNA in both human and murine cells. This indicates its potential role in antitumor effects through cytokine induction (Ching et al., 1994).

In Vitro and In Vivo Antitumor Activity

5,6-Dimethylxanthenone-4-acetic acid has also demonstrated significant in vitro and in vivo antitumor effects, including blood flow shutdown and hemorrhagic necrosis in tumors. This suggests its potential as a therapeutic agent against various tumor types (Laws et al., 1995).

Safety and Hazards

When handling 5,6-Dimethoxypicolinic acid, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps), which play a crucial role in various cellular processes, including viral replication and packaging .

Mode of Action

Picolinic acid, a similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, inhibiting function

Biochemical Pathways

Given its potential interaction with zfps, it may influence pathways involving these proteins .

Result of Action

If it acts similarly to picolinic acid, it may have antiviral effects and influence immune responses .

Properties

IUPAC Name |

5,6-dimethoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)9-7(6)13-2/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYQYZCJTXNORX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629522 |

Source

|

| Record name | 5,6-Dimethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324028-89-9 |

Source

|

| Record name | 5,6-Dimethoxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324028-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)